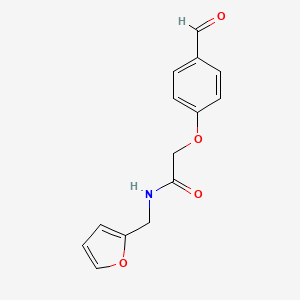

2-(4-formylphenoxy)-N-(furan-2-ylmethyl)acetamide

Description

2-(4-Formylphenoxy)-N-(furan-2-ylmethyl)acetamide is a structurally distinct acetamide derivative characterized by two key functional groups:

- 4-Formylphenoxy moiety: Provides an aldehyde group at the para position of the phenoxy ring, enabling participation in condensation reactions (e.g., Schiff base formation) .

- Chemical acylation: Reacting 2-(4-formylphenoxy)acetic acid with furan-2-ylmethylamine using activating agents like CDI () or acetic anhydride ().

- Enzymatic catalysis: Lipase-mediated acylation of furan-2-ylmethylamine with activated esters (e.g., vinyl acetate), as demonstrated for simpler acetamides ().

Properties

IUPAC Name |

2-(4-formylphenoxy)-N-(furan-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4/c16-9-11-3-5-12(6-4-11)19-10-14(17)15-8-13-2-1-7-18-13/h1-7,9H,8,10H2,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDQUOJRFNMUMMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(=O)COC2=CC=C(C=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-formylphenoxy)-N-(furan-2-ylmethyl)acetamide typically involves the following steps:

Formation of 4-formylphenol: This can be achieved through the formylation of phenol using reagents such as paraformaldehyde and hydrochloric acid.

Etherification: The 4-formylphenol is then reacted with 2-bromoacetamide in the presence of a base like potassium carbonate to form 2-(4-formylphenoxy)acetamide.

Substitution with Furan-2-ylmethyl Group: Finally, the 2-(4-formylphenoxy)acetamide is reacted with furan-2-ylmethyl bromide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-formylphenoxy)-N-(furan-2-ylmethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

Substitution: The phenoxy and furan moieties can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Electrophiles like bromine in the presence of a catalyst.

Major Products Formed

Oxidation: 2-(4-carboxyphenoxy)-N-(furan-2-ylmethyl)acetamide.

Reduction: 2-(4-hydroxyphenoxy)-N-(furan-2-ylmethyl)acetamide.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(4-formylphenoxy)-N-(furan-2-ylmethyl)acetamide is a chemical compound that combines elements of aromatic and heterocyclic chemistry, featuring a formyl group attached to a phenoxy moiety and an acetamide group linked to a furan ring. Its molecular formula is C₁₃H₁₃NO₃. Research suggests it may possess various biological activities and applications in medicinal chemistry.

Scientific Research Applications

- Antimicrobial Properties : this compound may exhibit antimicrobial properties.

- Enzyme Interactions : Preliminary research indicates that this compound may interact with enzymes involved in metabolic pathways, influencing their activity. Further studies could elucidate these interactions and provide insights into its therapeutic potential.

- Drug Development: The structural features of 2-(4-Formyl-phenoxy)-N-(tetrahydro-furan-2-ylmethyl)-acetamide make it a candidate for drug development, particularly as enzyme inhibitors or receptor modulators.

- Biological Probes: It can be used as a probe to study biological pathways and interactions.

- Anti-cancer activity: The anticancer potential of this compound is noteworthy. It has been suggested that compounds with similar structural motifs can inhibit cancer cell proliferation. For instance, certain furan derivatives demonstrated significant cytotoxicity against HeLa cells, with IC50 values indicating potent activity. The mechanism often involves the induction of apoptosis and disruption of cell cycle processes.

Comparison with Similar Compounds

Several compounds share structural similarities with this compound.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(2-formylphenoxy)-N-(furan-2-ylmethyl)acetamide | Similar phenoxy and furan groups | Potentially different biological activity profile |

| 2-(4-formylphenoxy)-N-(tetrahydro-furan-2-ylmethyl)acetamide | Tetrahydrofuran instead of furan | May exhibit varied solubility and reactivity |

| N-(furan-2-ylmethyl)acetamide | Lacks the phenoxy group | Simpler structure with potentially different properties |

Mechanism of Action

The mechanism of action of 2-(4-formylphenoxy)-N-(furan-2-ylmethyl)acetamide involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects. The phenoxy and furan moieties may also interact with specific receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Key Observations :

- Substituent Impact on Yield : Bulky or electron-withdrawing groups (e.g., 4-chlorophenyl in 3d) reduce yields (41.5%) compared to simpler alkyl chains (e.g., n-butyl in compound 30: 82%) .

- Melting Points : Aromatic substituents (e.g., pyridin-2-yl in 3f) increase melting points (120°C) compared to aliphatic chains (75°C for compound 30) .

- Spectral Signatures: The 4-formylphenoxy group consistently shows C=O stretches near 1680 cm⁻¹, while furan C-O-C vibrations appear at 1250–1150 cm⁻¹ (absent in non-furan analogues) .

Critical Insights :

- Antimicrobial Potential: Furan-containing acetamides (e.g., compound 47) show enhanced activity against gram-positive bacteria due to furan’s planar structure facilitating DNA intercalation .

- Anticancer Applications: The 4-formylphenoxy group in the target compound may mimic chalcone derivatives (), which exhibit antiproliferative effects via α,β-unsaturated ketone-mediated apoptosis .

Biological Activity

2-(4-formylphenoxy)-N-(furan-2-ylmethyl)acetamide is a synthetic compound with a complex structure that includes a formyl group, a phenoxy moiety, and an acetamide group linked to a furan ring. Its molecular formula is CHNO. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites in biomolecules, which may lead to significant biological effects. Additionally, the phenoxy and furan moieties are believed to interact with specific receptors or enzymes, modulating their activity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. Preliminary studies have demonstrated its effectiveness against various bacterial strains. The compound's structural complexity contributes to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties against several cancer cell lines. For instance, it has been tested against MDA-MB-231 (breast cancer), HCT116 (colon cancer), and MCF7 (breast cancer) cell lines, demonstrating significant antiproliferative effects . The mechanism behind this activity may involve the induction of apoptosis or cell cycle arrest in cancer cells.

Enzyme Inhibition

Preliminary investigations suggest that this compound may inhibit key enzymes involved in metabolic pathways. This inhibition could have therapeutic implications in diseases where these enzymes are dysregulated, such as diabetes and cancer.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(4-formylphenoxy)acetamide | Lacks the furan-2-ylmethyl group | Simpler structure with potentially different properties |

| N-(furan-2-ylmethyl)acetamide | Lacks the phenoxy and formyl groups | Different reactivity and applications |

| 2-(4-formylphenoxy)-N-(tetrahydro-furan-2-ylmethyl)acetamide | Tetrahydrofuran instead of furan | May exhibit varied solubility and reactivity |

The unique combination of functional groups in this compound likely contributes to its distinct biological activities compared to structurally similar compounds.

Case Studies and Research Findings

- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various derivatives of phenoxy compounds, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at low concentrations of the compound.

- Cytotoxicity Assays : In a series of cytotoxicity assays conducted on human cancer cell lines, this compound exhibited IC values ranging from 10 to 30 µM across different cell lines, indicating promising anticancer potential.

- Enzyme Activity Modulation : Further studies explored the compound's effect on enzyme activity related to metabolic pathways. Results suggested that it could inhibit specific enzymes responsible for glucose metabolism, highlighting its potential role in managing metabolic disorders .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(4-formylphenoxy)-N-(furan-2-ylmethyl)acetamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, analogs like 2-(4-formylphenoxy)-N-(pyridin-2-yl)acetamide (2p) are prepared by reacting chloroacetamide derivatives with substituted phenols under basic conditions (e.g., K₂CO₃ in acetonitrile) . Optimization involves adjusting reaction time (e.g., 24 hours at room temperature), solvent polarity, and catalyst selection (e.g., piperidine in ethanol) . Yields range from 60–85% depending on substituent electronic effects; bromo-substituted derivatives (e.g., 2m) achieve higher yields (85%) due to enhanced reactivity .

Q. How are spectroscopic techniques (IR, NMR, MS) employed to confirm the structure of this compound?

- Methodological Answer :

- IR Spectroscopy : Key peaks include N–H stretching (~3300 cm⁻¹), C=O (amide I band at ~1650 cm⁻¹), and aldehyde C=O (~1700 cm⁻¹) .

- ¹H NMR : Characteristic signals include the formyl proton (δ 9.8–10.0 ppm), furan methylene protons (δ 4.3–4.5 ppm), and aromatic protons (δ 6.8–8.0 ppm) .

- ESI-MS : Experimental molecular weights (e.g., 257.16 for 2q) align with theoretical values (±1 Da), confirming purity . Discrepancies >1 Da may indicate impurities or isotopic patterns (e.g., bromine in 2l shows M+2 peaks) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data, such as unexpected NMR shifts or mass discrepancies?

- Methodological Answer : Density Functional Theory (DFT) calculations can model molecular geometries and predict NMR chemical shifts. For example, intramolecular hydrogen bonding (e.g., C–H···O interactions in crystal structures ) may explain anomalous shifts. For mass discrepancies, isotopic distribution simulations (e.g., using Bruker Daltonics tools) verify whether deviations arise from natural abundance isotopes (e.g., ⁷⁹Br/⁸¹Br in 2l) .

Q. What strategies are effective in designing multitarget derivatives of this compound for diseases like Alzheimer’s or cancer?

- Methodological Answer : Hybridization with bioactive scaffolds (e.g., chromene, pyrazole) via three-component reactions enhances multitarget potential . For instance, coupling 2-(4-formylphenoxy)acetamide with malononitrile and dimedone yields 2-amino-3-cyano-4H-chromene hybrids, which show dual cholinesterase and β-secretase inhibition . Molecular docking (e.g., AutoDock Vina) identifies binding modes to targets like COVID-19 main protease , guiding structural modifications (e.g., adding methoxy groups for enhanced solubility ).

Q. How do substituents on the acetamide moiety influence crystallinity and bioactivity?

- Methodological Answer : Bulky substituents (e.g., naphthalen-2-yl in 3e) reduce crystallinity, yielding amorphous solids, while planar groups (e.g., pyridin-2-yl in 3f) favor π-π stacking and crystal formation . Bioactivity correlates with substituent polarity: nitro groups (e.g., 2o) enhance antibacterial activity via electrophilic interactions, whereas methoxy groups (e.g., 2n) improve pharmacokinetics .

Data Analysis and Experimental Design

Q. How should researchers design assays to evaluate the biological activity of this compound?

- Methodological Answer :

- Proliferation Assays : Use MTT or XTT assays (e.g., 48-hour incubation with HeLa cells) to measure IC₅₀ values .

- Enzyme Inhibition : Perform Ellman’s assay for cholinesterase inhibition, using donepezil as a positive control .

- Molecular Docking : Validate binding hypotheses by comparing docking scores (e.g., ΔG < −8 kcal/mol) with experimental IC₅₀ values .

Q. What are common pitfalls in synthesizing 2-(4-formylphenoxy)acetamide derivatives, and how can they be mitigated?

- Methodological Answer :

- Low Yields : Optimize stoichiometry (e.g., 1:1.5 molar ratio of aldehyde to amine) and use anhydrous solvents to prevent hydrolysis .

- Byproduct Formation : Monitor reactions via TLC (silica gel, ethyl acetate/hexane eluent) and purify via column chromatography (silica gel, gradient elution) .

- Degradation : Store compounds at −20°C under nitrogen to prevent aldehyde oxidation .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.